1-Chloro-2-methylpropyl chloroformate
Overview
Description
Preparation Methods
1-Chloro-2-methylpropyl chloroformate can be synthesized through several methods. One common synthetic route involves the reaction of isobutyraldehyde with triphosgene in the presence of pyridine . The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent unwanted side reactions.
Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
1-Chloro-2-methylpropyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates.
Esterification Reactions: It reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: It reacts with carboxylic acids to form mixed anhydrides.
Common reagents used in these reactions include amines, alcohols, and carboxylic acids, with typical conditions involving controlled temperatures and inert atmospheres to prevent side reactions .
Scientific Research Applications
1-Chloro-2-methylpropyl chloroformate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2-methylpropyl chloroformate involves its ability to convert polar compounds into less polar, more volatile derivatives . This transformation facilitates the analysis of a wide array of metabolites, including amino acids, amines, carboxylic acids, and phenols, by gas chromatography/mass spectrometry (GC/MS) .
Comparison with Similar Compounds
1-Chloro-2-methylpropyl chloroformate can be compared with other chloroformates, such as:
- 1-Chloroethyl chloroformate
- 2-Chloroethyl chloroformate
- Isobutyl chloroformate
- Butyl chloroformate
- Chloromethyl chloroformate
- 2,2,2-Trichloro-1,1-dimethylethyl chloroformate
These compounds share similar reactivity patterns but differ in their specific applications and physical properties. For instance, this compound is unique in its use for solid-phase oligodeoxyribonucleotide synthesis .
Properties
IUPAC Name |
(1-chloro-2-methylpropyl) carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c1-3(2)4(6)9-5(7)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGLZTPABVHWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(OC(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369851 | |
Record name | 1-Chloro-2-methylpropyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92600-11-8 | |
Record name | Carbonochloridic acid, 1-chloro-2-methylpropyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92600-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-methylpropyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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